molecular formula C17H27ClN2O4 B13699895 Ndelta-Boc-L-ornithine Benzyl Ester Hydrochloride

Ndelta-Boc-L-ornithine Benzyl Ester Hydrochloride

Cat. No.: B13699895
M. Wt: 358.9 g/mol
InChI Key: DWWKMTIMRDZGDH-UHFFFAOYSA-N
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Description

The compound H-Ornithine(N-tert-butoxycarbonyl)-O-benzyl ester hydrochloride (H-Orn(Boc)-OBzl.HCl) is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis and as a building block in organic chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl ester protecting group on the carboxyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Orn(Boc)-OBzl.HCl typically involves the following steps:

Industrial Production Methods

Industrial production of H-Orn(Boc)-OBzl.HCl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient mixing, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

H-Orn(Boc)-OBzl.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid, palladium on carbon.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Deprotection: Free ornithine or its derivatives.

    Substitution: Substituted ornithine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of H-Orn(Boc)-OBzl.HCl is primarily related to its role as a protected intermediate in chemical synthesis. The Boc and benzyl protecting groups prevent unwanted reactions at the amino and carboxyl groups, respectively, allowing for selective reactions at other sites. In biological systems, ornithine derivatives can act as substrates or inhibitors of enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Orn(Boc)-OBzl.HCl is unique due to the presence of both Boc and benzyl ester protecting groups, providing dual protection and making it highly versatile in synthetic applications. The benzyl ester group offers additional stability and can be selectively removed under mild conditions, making it suitable for multi-step synthesis .

Properties

Molecular Formula

C17H27ClN2O4

Molecular Weight

358.9 g/mol

IUPAC Name

benzyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride

InChI

InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-16(21)19-11-7-10-14(18)15(20)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H

InChI Key

DWWKMTIMRDZGDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)OCC1=CC=CC=C1)N.Cl

Origin of Product

United States

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